5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene
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Overview
Description
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene: is an organic compound with a complex structure that includes a bromine atom, a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the handling of bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of electrophilic aromatic substitution reactions .
Biology:
- Potential applications in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules .
Medicine:
- Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The bromine atom and other substituents on the benzene ring influence its reactivity and binding affinity to different targets. The compound can participate in electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles .
Comparison with Similar Compounds
4-bromo-1-methoxy-2-methylbenzene: Similar structure but lacks the methylsulfanyl group.
5-bromo-1,3-di-tert-butyl-2-(methoxymethoxy)benzene: Contains tert-butyl groups instead of methyl and methylsulfanyl groups.
Uniqueness:
- The presence of the methylsulfanyl group in 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene imparts unique chemical properties, such as increased reactivity towards oxidation and substitution reactions.
- The combination of substituents on the benzene ring makes it a versatile intermediate for synthesizing a variety of complex organic molecules .
Properties
CAS No. |
2703778-76-9 |
---|---|
Molecular Formula |
C9H11BrOS |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
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